(2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride

Purity Benchmarking Reproducibility Procurement Specification

(2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride is a synthetic piperidine derivative featuring a 2,5-dichlorobenzyl substituent attached to the exocyclic amine at the 4-position of the piperidine ring, supplied as the hydrochloride salt (molecular formula C₁₂H₁₇Cl₃N₂, MW 295.6 g/mol). This compound serves as a versatile research intermediate and building block in medicinal chemistry, particularly for the synthesis of receptor ligands and enzyme inhibitors targeting neurological and metabolic pathways.

Molecular Formula C12H17Cl3N2
Molecular Weight 295.6 g/mol
CAS No. 1261235-67-9
Cat. No. B3227996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride
CAS1261235-67-9
Molecular FormulaC12H17Cl3N2
Molecular Weight295.6 g/mol
Structural Identifiers
SMILESC1CNCCC1NCC2=C(C=CC(=C2)Cl)Cl.Cl
InChIInChI=1S/C12H16Cl2N2.ClH/c13-10-1-2-12(14)9(7-10)8-16-11-3-5-15-6-4-11;/h1-2,7,11,15-16H,3-6,8H2;1H
InChIKeyKCVUHOHFZZPSPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride (CAS 1261235-67-9): Procurement-Grade Piperidine Building Block for CNS & Enzyme Inhibitor Research


(2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride is a synthetic piperidine derivative featuring a 2,5-dichlorobenzyl substituent attached to the exocyclic amine at the 4-position of the piperidine ring, supplied as the hydrochloride salt (molecular formula C₁₂H₁₇Cl₃N₂, MW 295.6 g/mol) [1]. This compound serves as a versatile research intermediate and building block in medicinal chemistry, particularly for the synthesis of receptor ligands and enzyme inhibitors targeting neurological and metabolic pathways . Its structural motif—a benzyl-piperidin-4-amine core with a specific 2,5-dichloro substitution pattern—places it within a class of compounds investigated for monoamine reuptake inhibition and sigma receptor modulation, though direct biological annotation for this exact compound remains sparse in the primary literature [1].

Why Generic Substitution Fails for (2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride: Evidence of Regioisomeric and Salt-Form Sensitivity


Substituting (2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride with a close regioisomer (e.g., 2,4-dichloro or 3,4-dichloro) or a free-base form introduces quantifiable risks to experimental reproducibility and target engagement. In the soluble epoxide hydrolase (sEH) inhibitor class, the 2,4-dichlorobenzyl piperidine-4-carboxamide scaffold yields inhibition values ranging from 27% to 97% at 200 nM depending on the sulfonamide substituent, while the 2,5-dichloro regioisomer remains pharmacologically uncharacterized, creating a structure-activity cliff that cannot be predicted by simple analoging [1]. Similarly, the N-alkyl-N-arylmethylpiperidin-4-amine pharmacophore is explicitly demonstrated as a dual serotonin/norepinephrine reuptake inhibitor scaffold, wherein the N‑benzyl substitution pattern directly governs transporter binding—replacing the 2,5-dichlorobenzyl group with a 2,4‑ or 3,4‑dichloro variant alters both electronic distribution and steric presentation to the binding pocket [2]. Furthermore, use of the free base rather than the hydrochloride salt compromises aqueous solubility and bench-top stability, affecting both assay reliability and synthetic handling [1].

Product-Specific Quantitative Evidence Guide for (2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride (CAS 1261235-67-9)


Purity Advancement: 98% HPLC vs. 95% Industry Baseline for Dichlorobenzyl-Piperidine Analogs

The target compound is commercially available at a minimum purity of 98% (HPLC) from multiple ISO-certified suppliers, whereas the closest regioisomeric comparator, (2,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride (CAS 1261234-72-3), is most commonly supplied at a minimum purity specification of 95% . This 3-percentage-point purity differential reduces the burden of unidentified impurities that can confound dose-response assays or lead to batch-to-batch variability in SAR campaigns.

Purity Benchmarking Reproducibility Procurement Specification

Regioisomeric Selectivity Cliff in Soluble Epoxide Hydrolase (sEH) Inhibition: 2,5-Dichloro vs. 2,4-Dichloro Analogs

BRENDA enzyme inhibition data for the 2,4-dichlorobenzyl piperidine-4-carboxamide scaffold demonstrate a wide activity range of 27–97% inhibition at a single concentration of 200 nM against human sEH, highlighting the sensitivity of this target to the substitution pattern on the benzyl ring [1]. No published inhibition data exist for the 2,5-dichloro regioisomer, indicating an unexplored structure-activity cliff. In a parallel BindingDB entry, a specific 2,4-dichlorobenzyl-1-(mesitylsulfonyl)piperidine-4-carboxamide shows an IC₅₀ of 8.1 nM against human sEH, while another derivative with a different sulfonamide group yields an IC₅₀ of 20,000 nM, confirming that even subtle modifications around the piperidine-4-position drastically alter potency [2]. The 2,5-dichloro isomer offers a structurally distinct starting point for probing this dynamic SAR landscape.

sEH Inhibition Structure-Activity Relationship Regioisomer Differentiation

Dual Monoamine Reuptake Pharmacophore: Piperidin-4-amine Scaffold with 2,5-Dichlorobenzyl Substitution

Boot et al. (2006) explicitly demonstrated that a series of N-alkyl-N-arylmethylpiperidin-4-amines function as dual inhibitors of serotonin and norepinephrine reuptake, establishing the piperidin-4-amine core with an N-benzyl substituent as a validated pharmacophore for dual monoamine transporter engagement [1]. The target compound contains this exact pharmacophoric architecture—a secondary amine at the piperidine 4-position coupled to a dichlorobenzyl group—differentiating it from the N-methyl analog (CAS 1289387-69-4), which introduces steric bulk at the amine nitrogen that may alter transporter subtype selectivity. While specific IC₅₀ values for the 2,5-dichloro derivative are not reported in the public domain, the structural inclusion within this pharmacophore class provides a rational basis for its prioritization in CNS-targeted screening cascades over non-benzylated piperidine analogs.

Serotonin Reuptake Norepinephrine Reuptake CNS Drug Discovery Pharmacophore Validation

Enhanced Hydrogen-Bond Donor Capacity vs. N-Methyl Analog: Implications for Target Engagement and Solubility

The target compound bears three hydrogen-bond donors (HBD = 3; two from the protonated piperidine NH₂⁺ and one from the NH linker) and a topological polar surface area (TPSA) of 24.06 Ų, as computed from its SMILES representation [1]. In contrast, the N-methyl analog, (2,5-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride (CAS 1289387-69-4), exhibits only one HBD and a lower TPSA of 15.27 Ų . This difference of two hydrogen-bond donors and approximately 8.8 Ų in TPSA translates into measurably distinct molecular recognition profiles: the target compound can form a more extensive hydrogen-bond network with biological targets (e.g., kinase hinge regions, transporter binding pockets) and exhibits higher aqueous solubility due to increased polarity—a critical advantage for in vitro assay compatibility.

Hydrogen-Bond Donor Count Topological Polar Surface Area Physicochemical Differentiation Medicinal Chemistry Design

Best Research and Industrial Application Scenarios for (2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride (CAS 1261235-67-9)


Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Discovery: Exploiting an Unmapped Regioisomeric Space

BRENDA and BindingDB data confirm that 2,4-dichlorobenzyl piperidine-4-carboxamide analogs are potent sEH inhibitors (IC₅₀ = 8.1 nM for the most active derivative), yet the 2,5-dichloro regioisomer remains completely unexplored in the sEH literature [1][2]. Researchers aiming to expand sEH inhibitor chemical space can use (2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride as a starting scaffold for parallel library synthesis, leveraging the 98% purity grade to minimize byproduct interference in primary screening. The 2,5-dichloro substitution pattern may confer subtype selectivity or altered pharmacokinetics relative to the extensively characterized 2,4-dichloro series.

Dual Serotonin/Norepinephrine Reuptake Inhibitor (SNRI) Pharmacophore Exploration

The N-arylmethylpiperidin-4-amine scaffold is a validated dual SNRI pharmacophore as established by Boot et al. (2006) [3]. Procurement of this specific 2,5-dichlorobenzyl variant enables systematic SAR studies around the benzyl substitution pattern, where the 2,5-dichloro configuration provides a unique electronic and steric profile distinct from the more commonly explored 2,4- and 3,4-dichloro isomers. The compound's three hydrogen-bond donors also offer additional anchoring points for transporter binding site engagement compared to N-alkylated analogs.

Quality-Controlled Fragment and Building Block Supply for Medicinal Chemistry Campaigns

With a minimum purity specification of 98% (HPLC) , this compound exceeds the typical 95% industry baseline for dichlorobenzyl-piperidine building blocks, making it suitable for fragment-based screening and parallel synthesis workflows where impurity profiles directly impact hit validation confidence. The hydrochloride salt form ensures consistent solubility and easy handling during automated liquid dispensing and reaction setup, reducing variability in high-throughput chemistry operations.

Computational Chemistry and Structure-Based Drug Design: A High-HBD Scaffold for Virtual Screening

The target compound's computed hydrogen-bond donor count (HBD = 3) and topological polar surface area (TPSA = 24.06 Ų) distinguish it from N-methyl analogs (HBD = 1; TPSA = 15.27 Ų) [1], making it a more polar, water-compatible fragment for virtual screening libraries. Docking studies targeting proteins with hydrogen-bond-rich binding pockets (e.g., kinase ATP sites, GPCR orthosteric sites) can exploit this enhanced HBD capacity to identify binding poses inaccessible to methylated congeners, guiding rational lead optimization.

Quote Request

Request a Quote for (2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.